1-Iodo-2-ethylbutane

Catalog No.
S3168034
CAS No.
24346-54-1
M.F
C6H13I
M. Wt
212.074
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Iodo-2-ethylbutane

CAS Number

24346-54-1

Product Name

1-Iodo-2-ethylbutane

IUPAC Name

3-(iodomethyl)pentane

Molecular Formula

C6H13I

Molecular Weight

212.074

InChI

InChI=1S/C6H13I/c1-3-6(4-2)5-7/h6H,3-5H2,1-2H3

InChI Key

FQQKJFCXOKMBTA-UHFFFAOYSA-N

SMILES

CCC(CC)CI

Solubility

not available

1-Iodo-2-ethylbutane is an organic compound with the molecular formula C6H13I\text{C}_6\text{H}_{13}\text{I}. It consists of six carbon atoms, thirteen hydrogen atoms, and one iodine atom. The structure features a straight-chain hydrocarbon with an iodine atom attached to the second carbon of an ethylbutane chain. This compound is classified as an alkyl halide, specifically a primary haloalkane, which influences its reactivity and chemical behavior.

The molecular weight of 1-iodo-2-ethylbutane is approximately 212.07 g/mol. Its physical properties, such as boiling point and melting point, are relevant for its applications but are not explicitly detailed in the available literature.

, primarily nucleophilic substitution reactions. The carbon-iodine bond can undergo cleavage, allowing the iodine atom to be replaced by various nucleophiles.

Types of Reactions:

  • Nucleophilic Substitution (SN2): In this reaction mechanism, a nucleophile attacks the electrophilic carbon atom from the opposite side of the leaving group (iodine), resulting in a substitution product. For instance, when reacted with hydroxide ions, it forms an alcohol without breaking any bonds to the asymmetric center .
  • Elimination Reactions: Under certain conditions, 1-iodo-2-ethylbutane may also undergo elimination reactions leading to the formation of alkenes.

1-Iodo-2-ethylbutane can be synthesized through several methods:

  • Halogenation of Alkanes: This method involves the reaction of 2-ethylbutane with iodine in the presence of light or heat to introduce the iodine atom into the molecule.
  • Nucleophilic Substitution Reactions: Starting from a suitable precursor such as 2-ethylbutanol, treatment with iodine or iodine-containing reagents can yield 1-iodo-2-ethylbutane.
  • Alkylation Reactions: Using alkyl halides and appropriate nucleophiles can also lead to the formation of this compound through alkylation processes.

1-Iodo-2-ethylbutane finds applications in various fields:

  • Chemical Synthesis: It serves as an important intermediate in organic synthesis, particularly in the preparation of other organic compounds.
  • Research: The compound is used in studies involving conformational isomerism and halogen bonding interactions.
  • Material Science: Its properties are explored for potential applications in surface chemistry and catalysis .

1-Iodo-2-ethylbutane shares structural similarities with several other alkyl iodides. Here are some comparable compounds:

Compound NameMolecular FormulaStructural Features
1-Iodo-2-methylbutaneC5H11I\text{C}_5\text{H}_{11}\text{I}One less carbon; methyl group at position 2
1-Bromo-2-ethylbutaneC6H13Br\text{C}_6\text{H}_{13}\text{Br}Bromine instead of iodine; similar structure
1-Chloro-2-ethylbutaneC6H13Cl\text{C}_6\text{H}_{13}\text{Cl}Chlorine instead of iodine; similar reactivity

Uniqueness

The uniqueness of 1-iodo-2-ethylbutane lies in its specific iodine substituent, which significantly influences its reactivity compared to brominated or chlorinated analogs. Iodine's larger size and lower electronegativity compared to chlorine or bromine make it a better leaving group in nucleophilic substitution reactions, enhancing its utility in synthetic organic chemistry.

XLogP3

3.9

Dates

Modify: 2024-02-18

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